(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound belonging to the benzofuran family.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed methods for the synthesis of benzofuran derivatives, aiming to explore their potential biological activities. For instance, a study by Gao et al. (2013) on the synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one showcased its application as a PET probe for imaging the enzyme PIM1, indicating its significance in medical imaging and potential in cancer research (Gao, Wang, Miller, & Zheng, 2013).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of benzofuran derivatives have been the focus of numerous studies. A notable example is the work by Ostrowska et al. (2013), which involved the microwave-assisted preparation of O-alkylamino benzofurancarboxylates and their evaluation for antimicrobial activity. This study highlighted the potential of these compounds to inhibit the growth of a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Ostrowska, Hejchman, Wolska, Kruszewska, & Maciejewska, 2013).
Chemical Synthesis and Modification
The chemical synthesis and modification of benzofuran compounds are crucial for expanding their applications. For example, the practical synthesis of CCR5 antagonists incorporating benzofuran units has been developed, demonstrating the versatility of these compounds in creating therapeutically relevant molecules (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Estrogen Receptor Binding
Benzofuran derivatives have also been studied for their binding affinity to the estrogen receptor, indicating their potential in hormone-related research and therapy. Halabalaki et al. (2000) isolated new 2-phenyl-benzofurans from Onobrychis ebenoides and evaluated their estrogen receptor affinity, showcasing the relevance of these compounds in studying hormone interactions and possibly in designing drugs targeting estrogen receptors (Halabalaki, Aligiannis, Papoutsi, Mitakou, Moutsatsou, Sekeris, & Skaltsounis, 2000).
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . These substances are potential natural drug lead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-hydroxybenzofuran-3(2H)-one with (E)-3-phenylacrylaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-3-23(4-2)15-18-19(24)14-13-17-21(25)20(26-22(17)18)12-8-11-16-9-6-5-7-10-16/h5-14,24H,3-4,15H2,1-2H3/b11-8+,20-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUAMCBINYQIFH-HGZPKWKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3)C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3)/C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660419 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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